4-Aza-DL-leucine dihydrochloride

Multivalent repression Threonine deaminase Transcriptional regulation

4-Aza-DL-leucine dihydrochloride (AZL; also referred to as 4-azaleucine or β-dimethylamino-DL-alanine dihydrochloride) is a synthetic, non-proteinogenic leucine analogue. It functions primarily as a toxic surrogate for L-leucine that is selectively imported via the bacterial high-affinity branched-chain amino acid transport system LIV-I, enabling its established role as a resistance screening compound for isolating transport-defective and feedback-resistant mutants.

Molecular Formula C5H14Cl2N2O2
Molecular Weight 205.08 g/mol
CAS No. 102029-69-6
Cat. No. B022402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aza-DL-leucine dihydrochloride
CAS102029-69-6
Molecular FormulaC5H14Cl2N2O2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESC[NH+](C)CC(C(=O)O)[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H
InChIKeyOZWNGZATZQMSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aza-DL-leucine dihydrochloride (CAS 102029-69-6): Procurement-Relevant Identity and Core Research Utility


4-Aza-DL-leucine dihydrochloride (AZL; also referred to as 4-azaleucine or β-dimethylamino-DL-alanine dihydrochloride) is a synthetic, non-proteinogenic leucine analogue . It functions primarily as a toxic surrogate for L-leucine that is selectively imported via the bacterial high-affinity branched-chain amino acid transport system LIV-I, enabling its established role as a resistance screening compound for isolating transport-defective and feedback-resistant mutants [1]. The compound has been deployed across multiple Gram-negative and Gram-positive bacterial species, including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella typhimurium, Corynebacterium crenatum, and Streptomyces kitasatoensis, for applications spanning metabolic engineering, antibiotic overproduction, and fundamental transport biology [2][3].

Why Leucine Analogues Cannot Be Interchanged: The Case for Specifying 4-Aza-DL-leucine dihydrochloride in Procurement


Leucine analogues are not functionally interchangeable. Despite sharing a common target rationale—mimicking L-leucine to disrupt branched-chain amino acid (BCAA) metabolism or transport—individual analogues diverge sharply in transport route, regulatory impact, and the quantitative outcomes of resistance screening campaigns. 4-Aza-DL-leucine dihydrochloride is distinguished from alternatives such as 5′,5′,5′-trifluoroleucine (TFL) and 4-thiaisoleucine by its full efficacy in multivalent repression in E. coli (where TFL is only partially effective), its exclusive reversal by L-leucine, and its documented capacity to yield the highest reported bacterial 3-methyl-1-butanol titer when used as a selective agent [1][2]. Substituting another leucine analogue without verifying equivalent performance against these quantitative benchmarks risks failed selection, lower product titers, and non-reproducible strain development.

Quantitative Differentiation Evidence for 4-Aza-DL-leucine dihydrochloride Against Comparator Leucine Analogues


Multivalent Repression Efficacy: 4-Azaleucine Fully Replaces Leucine; Trifluoroleucine Is Only Partially Effective

In a direct head-to-head comparison of amino acid analogues for their ability to replace L-leucine in multivalent repression of threonine deaminase-forming potential, 4-azaleucine achieved full replacement in Escherichia coli, whereas 5′,5′,5′-trifluoroleucine was only partially effective in both E. coli and Salmonella typhimurium [1]. The isoleucine analogue 4-azaisoleucine was entirely ineffective, underscoring the unique regulatory competence of 4-azaleucine among BCAA analogues [1].

Multivalent repression Threonine deaminase Transcriptional regulation

Inhibition Reversal Specificity: 4-Azaleucine Toxicity Is Reversed Only by L-Leucine, Not by Other Amino Acids

In Streptomyces kitasatoensis, the growth inhibition caused by 4-azaleucine (susceptibility threshold: 5–10 μg/mL) was completely reversed by the addition of L-leucine, but not by any other amino acid of the pyruvate family (valine, isoleucine) or the aspartate pathway [1]. This specific reversal profile contrasts with the behaviour of the valine analogue α-aminobutyric acid, to which the same strain was highly resistant (>20 mg/mL) [1]. Both 4-azaleucine and 5′,5′,5′-trifluoroleucine exhibited comparable susceptibility thresholds (5–10 μg/mL) in this organism, but their reversal profiles were not reported as identical [1].

Inhibition reversal Amino acid specificity Streptomyces

Metabolic Engineering Benchmark: 9.5 g/L 3-Methyl-1-Butanol Achieved via 4-Aza-DL-leucine Selection in E. coli

Random mutagenesis followed by selection with 4-aza-D,L-leucine yielded an E. coli strain producing 4.4 g/L of 3-methyl-1-butanol; subsequent optimisation with a two-phase fermentation process raised the titer to 9.5 g/L with a yield of 0.11 g/g glucose after 60 h [1]. This titer remains the highest reported for bacterial 3-methyl-1-butanol production as of a comprehensive 2025 review, which explicitly identifies 4-aza-DL-leucine and trifluoroleucine as the two leucine analogues historically used for isolating feedback-resistant IPMS (LeuA/Leu4) variants [2]. In a separate study, 4-Aza-dl-leucine dihydrochloride (AZL) selection in Corynebacterium crenatum produced a mutant strain (NC-11) with a 25-fold increase in 3-methyl-1-butanol production relative to the parent strain [3].

Metabolic engineering 3-Methyl-1-butanol Biofuel production

LIV-I Transport System Mutant Isolation: Quantitative Recovery of Transport-Defective Mutants in Pseudomonas aeruginosa

Selection for resistance to 4-aza-DL-leucine enabled the isolation of approximately 30 independent mutants of Pseudomonas aeruginosa PAO defective in the high-affinity branched-chain amino acid transport system LIV-I [1]. All mutants were subsequently complemented by plasmid pKTH24 harbouring the braC gene (encoding the BCAA-binding protein) and the braD-braE-braF-braG operon, confirming the specificity of the selection for the LIV-I locus [1]. This genetic validation distinguishes 4-aza-DL-leucine as a highly locus-specific selective agent, in contrast to broader-spectrum toxic analogues whose resistance mutations may map to diverse, unlinked loci.

LIV-I transport system Pseudomonas aeruginosa Mutant isolation

Circadian Phase-Shifting: 4-Azaleucine Produces Directionally and Temporally Distinct Phase Shifts Compared to Trifluoroleucine

In Lemna gibba G3 under continuous light, pulses of 4-azaleucine caused phase shifting of the circadian rhythm of K⁺ uptake, but neither the direction nor the effective times of phase shifting were similar to those of 5′,5′,5′-trifluoroleucine [1]. Trifluoroleucine produced the largest delay phase-shifts during the early subjective phase with only small phase advances; 4-azaleucine exhibited a distinct phase-response profile [1]. These differential effects occurred despite both compounds being structural leucine analogues, and were shown not to be attributable to disturbances in bulk amino acid metabolism or global protein synthesis inhibition [1].

Circadian rhythm Phase shifting Lemna gibba

Antibiotic Overproduction: 4-Azaleucine-Resistant Mutants Overproduce L-Leucine and the Kitasamycin A1/A3 Complex

4-Azaleucine-resistant mutants of Streptomyces kitasatoensis, isolated at a selection threshold of 5–10 μg/mL, overproduced L-leucine and a kitasamycin complex dominated by the most potent A1/A3 pair in the absence of any precursor supplementation [1]. In contrast, the parent strain required exogenous L-leucine to achieve a quadrupling of total kitasamycin titer and to shift the composition toward A1/A3 [1]. This demonstrates that 4-azaleucine selection enriches for regulatory mutants in α-isopropylmalate synthase (IPMS) that are both derepressed and desensitized to leucine feedback inhibition, eliminating the need for costly precursor feeding [1].

Antibiotic overproduction Kitasamycin Regulatory mutants

Procurement-Driven Application Scenarios for 4-Aza-DL-leucine dihydrochloride in Research and Industrial Biotechnology


Isolation of LIV-I Branched-Chain Amino Acid Transport Mutants in Gram-Negative Bacteria

4-Aza-DL-leucine dihydrochloride enables locus-specific selection of mutants defective in the LIV-I high-affinity BCAA transport system. As demonstrated in Pseudomonas aeruginosa PAO, selection on minimal medium containing the compound yielded ~30 independent transport-defective mutants, all of which were genetically complemented by the braC-braDEFG operon [1]. This protocol is directly transferable to E. coli, S. typhimurium, and other Gram-negative species possessing the LIV-I system, providing a validated method for laboratories studying BCAA transport biology or engineering transport-deficient chassis strains [1][2].

Metabolic Engineering for High-Titer 3-Methyl-1-Butanol (Isoamyl Alcohol) Biofuel Production

Procurement of 4-Aza-DL-leucine dihydrochloride is essential for replicating the published random mutagenesis and selection protocol that produced the highest reported bacterial 3-methyl-1-butanol titer of 9.5 g/L (0.11 g/g glucose) in E. coli [3]. The protocol involves NTG mutagenesis followed by selection on AZL-containing medium to enrich for feedback-resistant AHAS and IPMS variants, followed by two-phase fermentation with an oleyl alcohol overlay. The same compound enabled a 25-fold titer improvement in Corynebacterium crenatum, confirming cross-species applicability [4]. A 2025 comprehensive review identifies AZL and trifluoroleucine as the two established leucine analogues for this application, but only AZL has published titers at the 9.5 g/L benchmark [5].

Selection of Feedback-Resistant α-Isopropylmalate Synthase (IPMS) Variants for Branched-Chain Amino Acid Overproduction

4-Aza-DL-leucine-resistant mutants consistently harbour mutations in the regulatory domain of IPMS (LeuA in bacteria, Leu4 in yeast) that desensitize the enzyme to L-leucine feedback inhibition [4][5]. In Streptomyces kitasatoensis, such mutants constitutively overproduced L-leucine without precursor feeding [6]. The compound can therefore be used as a generic selective agent for enriching IPMS feedback-resistant variants across diverse microbial hosts, with the exclusive L-leucine reversal specificity minimising the isolation of off-target mutants [6].

Regulatory Mutant Isolation for Antibiotic and Secondary Metabolite Overproduction

In antibiotic-producing actinomycetes, 4-aza-DL-leucine selection at 5–10 μg/mL yields regulatory mutants that overproduce both the precursor amino acid (L-leucine) and the leucine-derived antibiotic complex [6]. The kitasamycin example demonstrates a shift to the most potent A1/A3 component pair without the cost of exogenous precursor supplementation, establishing a generalisable strategy for strain improvement programmes targeting leucine-derived polyketide and non-ribosomal peptide antibiotics [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aza-DL-leucine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.